4-Phenoxythiophene-2-carboxylic acid
Description
Structural Identification and Nomenclature
4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) is a heterocyclic organic compound characterized by a thiophene ring substituted with a phenoxy group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is $$ \text{C}{11}\text{H}{8}\text{O}{3}\text{S} $$, with a molecular weight of 220.25 g/mol. The IUPAC name, This compound , reflects its substitution pattern: the thiophene ring (a five-membered aromatic ring containing sulfur) is numbered such that the sulfur atom occupies the 1-position, with the phenoxy (-O-C$$6$$H$$_5$$) and carboxylic acid (-COOH) groups at positions 4 and 2, respectively.
The structural geometry was confirmed via X-ray crystallography and spectroscopic methods, revealing a planar thiophene core with bond angles consistent with aromaticity. The phenoxy group introduces steric and electronic effects, while the carboxylic acid enables derivatization for applications in medicinal chemistry and materials science. The SMILES notation C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O succinctly encodes its connectivity.
Table 1: Key Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{8}\text{O}_{3}\text{S} $$ |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 81028-69-5 |
| SMILES | C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O |
Historical Development of Thiophene Carboxylic Acid Derivatives
Thiophene derivatives have been studied since Viktor Meyer’s 1882 discovery of thiophene as a benzene analog. The introduction of carboxylic acid groups to thiophene, such as in 2-thiophenecarboxylic acid, marked a pivotal advancement, enabling applications in agrochemicals and pharmaceuticals. For instance, Dow AgroSciences developed halogenated 2-thiophenecarboxylic acid derivatives (e.g., 4-bromo-3-methyl-2-thiophenecarbonyl chloride) as key intermediates for triazole-based insecticides.
The synthesis of this compound emerged from efforts to optimize substitution patterns for enhanced bioactivity. Early routes involved:
- Grignard reactions to introduce carboxylic acid groups via CO$$_2$$ carbonation.
- Palladium-catalyzed carbonylation under CO pressure for functionalization.
- Suzuki cross-coupling to attach aryl groups, including phenoxy moieties.
These methods enabled scalable production, with modern suppliers like Apollo Scientific Ltd. and Atlantic Research Chemicals Ltd. offering the compound for research.
Positional Isomerism in Phenoxythiophene Systems
Positional isomerism profoundly influences the physicochemical and biological properties of phenoxythiophene derivatives. For example:
- 3-Phenoxythiophene (CAS 63285-84-7) lacks the carboxylic acid group but shares the phenoxy-thiophene scaffold, exhibiting distinct electronic properties due to the substituent’s position.
- 2-Phenylthiophene (CAS 825-55-8) demonstrates how phenyl substitution at the 2-position alters aromatic stacking interactions compared to the 4-phenoxy analog.
In tetraazaporphyrins, positional isomerism of substituents like tert-butylamino and cyano groups modulates symmetry (e.g., C$${4h}$$ vs. D$${2h}$$) and spectroscopic behavior. Similarly, in this compound, the 4-phenoxy/2-carboxylic acid arrangement creates a push-pull electronic effect, enhancing reactivity in coupling reactions.
Table 2: Comparison of Phenoxythiophene Isomers
The 4-phenoxy configuration optimizes steric accessibility for further functionalization, making it a preferred scaffold in drug design.
Properties
IUPAC Name |
4-phenoxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBODVHKHGJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512731 | |
| Record name | 4-Phenoxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81028-69-5 | |
| Record name | 4-Phenoxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where phenol reacts with a halogenated thiophene derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Phenoxythiophene-2-carboxylic acid has been explored for its potential as a pharmaceutical agent. Its derivatives have shown promise as enzyme inhibitors, particularly in the context of cancer treatment and antimicrobial activity. For instance, studies have indicated that certain derivatives exhibit significant inhibitory effects on specific cancer cell lines, suggesting a pathway for developing new anticancer drugs .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including coupling reactions and functional group modifications. The presence of the carboxylic acid group makes it an excellent candidate for esterification and amidation reactions, leading to the formation of more complex molecules .
Case Study: Synthesis of Biologically Active Compounds
In a study published by Fagnou et al., the use of this compound as a precursor for synthesizing biologically active compounds was demonstrated. The compound was subjected to palladium-catalyzed cross-coupling reactions, yielding products with enhanced biological activity against targeted enzymes .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its incorporation into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making it valuable for electronic device fabrication .
Environmental Applications
Research has also explored the use of this compound in environmental chemistry, particularly in the degradation of pollutants. Its ability to form complexes with heavy metals suggests potential applications in bioremediation processes .
Mechanism of Action
The mechanism of action of 4-Phenoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Phenoxythiophene-2-carboxylic acid with key analogs:
Key Comparative Insights
Electronic Effects
- Phenoxy vs. Fluorophenyl ( vs.
- Thiophene vs. Thiazole ( vs. 7): Thiazole (N-S heterocycle) increases polarity and hydrogen-bonding capacity compared to thiophene, influencing solubility and target interactions.
Biological Activity
4-Phenoxythiophene-2-carboxylic acid is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a phenoxy group and a carboxylic acid functional group. Its molecular formula is CHOS, with a molecular weight of approximately 233.25 g/mol. The presence of both the thiophene and carboxylic acid groups contributes to its chemical reactivity and biological activity.
Antitumor Effects
Recent studies have indicated that thiophene derivatives exhibit significant antitumor properties. For instance, research on various thiophene compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and promoting apoptosis in response to cellular stress .
Table 1: Summary of Antitumor Activity of Thiophene Derivatives
Neuroprotective Effects
Thiophenes have also been studied for their neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protection is mediated through the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS), which are critical factors in neurodegenerative diseases .
Case Study: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a related thiophene compound on neuronal cells exposed to amyloid-beta peptides, which are known to induce neurotoxicity in Alzheimer's disease. The results showed that treatment with this compound significantly reduced neuronal cell death and improved cell viability, suggesting potential therapeutic applications for neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors.
- Oxidative Stress Modulation : It enhances ROS generation in a controlled manner, which can selectively induce apoptosis in cancer cells while sparing normal cells.
- Calcium Homeostasis : The compound helps maintain calcium levels within neuronal cells, preventing excitotoxicity associated with neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenoxythiophene-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves condensation and cyclization reactions. For example, analogous thiophene-carboxylic acid derivatives are synthesized via palladium- or copper-catalyzed cross-coupling reactions, followed by functional group modifications. Solvents like dimethylformamide (DMF) or toluene are often used under reflux conditions. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield improvement . For phenoxy-substituted analogs, coupling phenoxide derivatives with thiophene precursors is a common strategy, requiring careful control of stoichiometry and reaction time .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR can resolve aromatic protons and carbons, confirming substitution patterns (e.g., phenoxy vs. thiophene ring positions).
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks to validate the empirical formula.
Cross-referencing with computational simulations (e.g., DFT-based NMR predictions) resolves spectral ambiguities .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Storage : Keep in a cool, dry place away from oxidizers. Monitor airborne concentrations if handling powders .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)) vs. copper catalysts (e.g., CuI) for coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and solubility.
- Temperature Gradients : Perform reactions under reflux vs. microwave-assisted conditions to assess time-yield trade-offs.
Statistical tools (e.g., Design of Experiments) can identify optimal parameter combinations .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and IR to cross-validate functional groups and stereochemistry.
- Computational Aids : Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrations, aligning experimental and theoretical data .
- Isotopic Labeling : Introduce - or -labels to track specific atoms in complex spectra .
Q. What in silico strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite to assess binding affinity.
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC or LC-MS .
- pH Stability : Dissolve in buffers (pH 1–13) and track decomposition over time.
- Excipient Compatibility : Test interactions with common stabilizers (e.g., lactose, cellulose) using thermal analysis (DSC/TGA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
